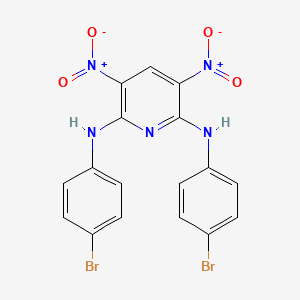
N,N'-bis(4-bromophenyl)-3,5-dinitro-2,6-pyridinediamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N'-bis(4-bromophenyl)-3,5-dinitro-2,6-pyridinediamine, also known as BBPD, is a chemical compound that has gained significant interest in scientific research due to its potential applications in various fields. BBPD is a yellow crystalline powder that is insoluble in water and soluble in organic solvents. This compound has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments, as well as future directions, have been extensively studied.
Mécanisme D'action
The mechanism of action of N,N'-bis(4-bromophenyl)-3,5-dinitro-2,6-pyridinediamine is not fully understood. However, it has been proposed that this compound may interact with nitroaromatic compounds through a charge-transfer mechanism, leading to a change in the optical properties of the compound.
Biochemical and Physiological Effects:
There is limited research on the biochemical and physiological effects of this compound. However, some studies have shown that this compound may have cytotoxic effects on cancer cells. Additionally, this compound has been shown to have low toxicity in zebrafish embryos, making it a potential candidate for further development in biomedical applications.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N,N'-bis(4-bromophenyl)-3,5-dinitro-2,6-pyridinediamine is its high sensitivity and selectivity for nitroaromatic compounds, making it a promising candidate for explosives detection and optical sensors. However, this compound has some limitations, including its insolubility in water, which may limit its use in certain applications.
Orientations Futures
There are several future directions for N,N'-bis(4-bromophenyl)-3,5-dinitro-2,6-pyridinediamine research. One potential direction is the development of this compound-based sensors for environmental monitoring and homeland security applications. Another direction is the use of this compound in biomedical applications, such as cancer therapy and drug delivery. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in various fields.
In conclusion, this compound is a chemical compound that has gained significant interest in scientific research due to its potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, as well as future directions have been extensively studied. Further research is needed to fully understand the potential of this compound and its applications in various fields.
Méthodes De Synthèse
N,N'-bis(4-bromophenyl)-3,5-dinitro-2,6-pyridinediamine can be synthesized using various methods, including the nitration of 4-bromoaniline followed by a reaction with 3,5-dinitropyridine. Another method involves the reaction of 4-bromoaniline with 3,5-dinitrochlorobenzene. The resulting this compound compound can be purified using recrystallization or column chromatography.
Applications De Recherche Scientifique
N,N'-bis(4-bromophenyl)-3,5-dinitro-2,6-pyridinediamine has been studied for its potential applications in various scientific research fields, including explosives detection, optical sensors, and organic electronics. In explosives detection, this compound has been shown to be a highly sensitive and selective sensor for nitroaromatic explosives. In optical sensors, this compound has been used as a fluorescent probe for detecting metal ions. In organic electronics, this compound has been used as a hole-transporting material in organic solar cells and light-emitting diodes.
Propriétés
IUPAC Name |
2-N,6-N-bis(4-bromophenyl)-3,5-dinitropyridine-2,6-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11Br2N5O4/c18-10-1-5-12(6-2-10)20-16-14(23(25)26)9-15(24(27)28)17(22-16)21-13-7-3-11(19)4-8-13/h1-9H,(H2,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEUVQLQFGYIRNK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC2=C(C=C(C(=N2)NC3=CC=C(C=C3)Br)[N+](=O)[O-])[N+](=O)[O-])Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11Br2N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
509.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
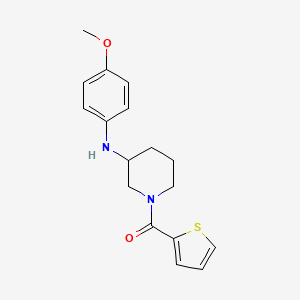

![1-(1,3-benzodioxol-5-ylmethyl)-4-{[1-(2-phenylethyl)-1H-1,2,3-triazol-4-yl]carbonyl}piperazine](/img/structure/B5162721.png)
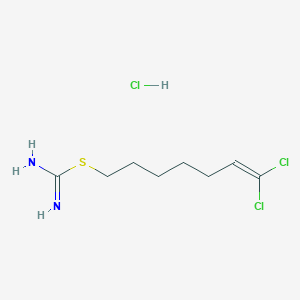
![benzyl 4-[3-(benzyloxy)-4-methoxyphenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B5162743.png)
![5-{[4-(4-benzyl-1H-1,2,3-triazol-1-yl)-1-piperidinyl]methyl}-2-methylpyrimidine](/img/structure/B5162751.png)
![3-phenoxy-N-{1-[1-(phenoxyacetyl)-4-piperidinyl]-1H-pyrazol-5-yl}propanamide](/img/structure/B5162763.png)
![N-{1-({[3-(4-morpholinyl)propyl]amino}carbonyl)-2-[5-(3-nitrophenyl)-2-furyl]vinyl}benzamide](/img/structure/B5162766.png)
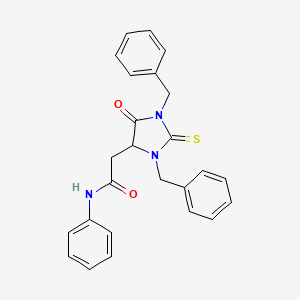
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-[2-(4-propyl-1-piperazinyl)ethyl]urea](/img/structure/B5162781.png)
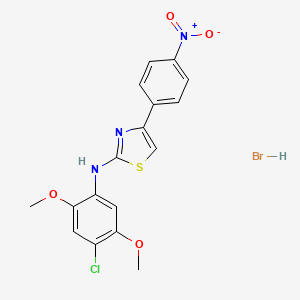
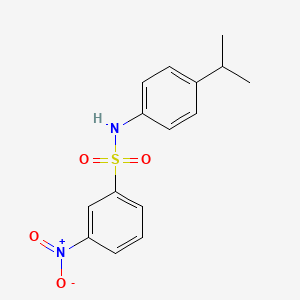
![4-[(4-chlorobenzyl)(methylsulfonyl)amino]-N-{2-[(4-methylbenzyl)thio]ethyl}benzamide](/img/structure/B5162826.png)
![N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3-chloro-4-methylbenzamide](/img/structure/B5162827.png)
